REACTION_CXSMILES
|
[OH-].[Na+].[F:3][C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[C:6]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[CH:10]=1)=[O:7]>CO>[F:3][C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[C:6]([OH:8])=[O:7].[F:15][C:11]1[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.109 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
m-fluorophenyl o-fluorobenzoate
|
Quantity
|
0.234 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC2=CC(=CC=C2)F)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 100% |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[F:3][C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[C:6]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[CH:10]=1)=[O:7]>CO>[F:3][C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[C:6]([OH:8])=[O:7].[F:15][C:11]1[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.109 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
m-fluorophenyl o-fluorobenzoate
|
Quantity
|
0.234 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC2=CC(=CC=C2)F)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 100% |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[F:3][C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[C:6]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[CH:10]=1)=[O:7]>CO>[F:3][C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[C:6]([OH:8])=[O:7].[F:15][C:11]1[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.109 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
m-fluorophenyl o-fluorobenzoate
|
Quantity
|
0.234 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC2=CC(=CC=C2)F)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 100% |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[F:3][C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[C:6]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[CH:10]=1)=[O:7]>CO>[F:3][C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[C:6]([OH:8])=[O:7].[F:15][C:11]1[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.109 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
m-fluorophenyl o-fluorobenzoate
|
Quantity
|
0.234 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC2=CC(=CC=C2)F)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 100% |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |